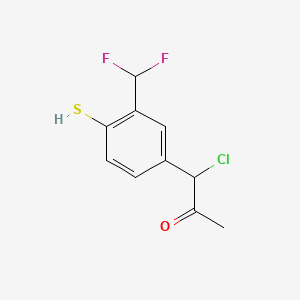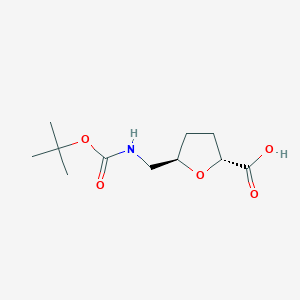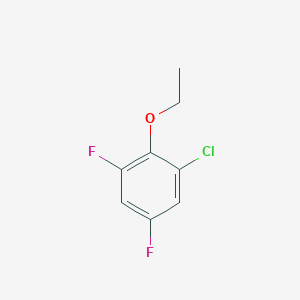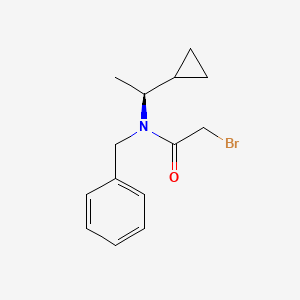
(S)-N-benzyl-2-bromo-N-(1-cyclopropylethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-benzyl-2-bromo-N-(1-cyclopropylethyl)acetamide is a chiral compound with potential applications in various fields of chemistry and biology. Its unique structure, featuring a bromine atom and a cyclopropyl group, makes it an interesting subject for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-benzyl-2-bromo-N-(1-cyclopropylethyl)acetamide typically involves the following steps:
Starting Materials: Benzylamine, 2-bromoacetyl bromide, and 1-cyclopropylethylamine.
Reaction Conditions: The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used.
Procedure: Benzylamine is first reacted with 2-bromoacetyl bromide to form an intermediate. This intermediate is then reacted with 1-cyclopropylethylamine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in scaling up the production process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-N-benzyl-2-bromo-N-(1-cyclopropylethyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Oxidation Reactions: Oxidation can lead to the formation of corresponding acids or ketones.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in solvents like dimethylformamide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like ether or ethanol.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Reduction: Formation of primary or secondary amines.
Oxidation: Formation of carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
(S)-N-benzyl-2-bromo-N-(1-cyclopropylethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-N-benzyl-2-bromo-N-(1-cyclopropylethyl)acetamide involves its interaction with specific molecular targets. The bromine atom and the cyclopropyl group play crucial roles in its binding affinity and specificity. The compound may inhibit certain enzymes or interact with proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-benzyl-2-bromoacetamide: Lacks the cyclopropyl group, making it less sterically hindered.
N-(1-cyclopropylethyl)-2-bromoacetamide: Lacks the benzyl group, affecting its hydrophobic interactions.
N-benzyl-2-chloro-N-(1-cyclopropylethyl)acetamide: Substitution of bromine with chlorine alters its reactivity and binding properties.
Uniqueness
(S)-N-benzyl-2-bromo-N-(1-cyclopropylethyl)acetamide is unique due to its combination of a bromine atom and a cyclopropyl group, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C14H18BrNO |
|---|---|
Peso molecular |
296.20 g/mol |
Nombre IUPAC |
N-benzyl-2-bromo-N-[(1S)-1-cyclopropylethyl]acetamide |
InChI |
InChI=1S/C14H18BrNO/c1-11(13-7-8-13)16(14(17)9-15)10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3/t11-/m0/s1 |
Clave InChI |
OYIRTYWOCDNRPF-NSHDSACASA-N |
SMILES isomérico |
C[C@@H](C1CC1)N(CC2=CC=CC=C2)C(=O)CBr |
SMILES canónico |
CC(C1CC1)N(CC2=CC=CC=C2)C(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



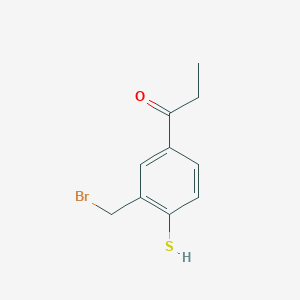
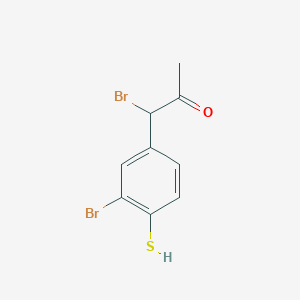
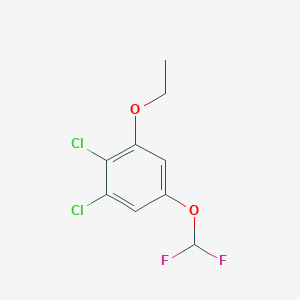

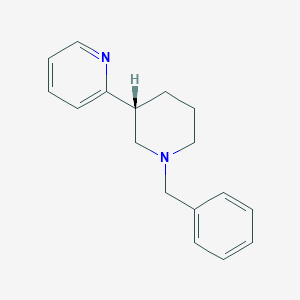

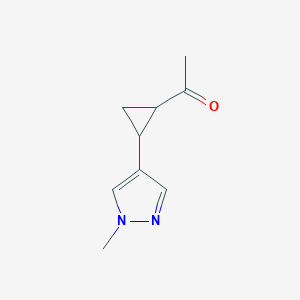
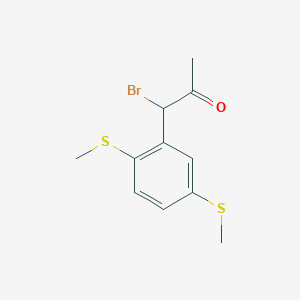
![Methyl 2-(2-ethyl-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)-2-oxoacetate](/img/structure/B14048366.png)

